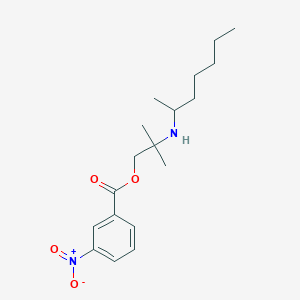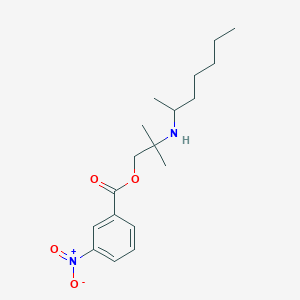
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group attached to the benzene ring and an ester linkage connecting the benzoate moiety to a heptan-2-ylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(Heptan-2-ylamino)-2-methylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate.
Substitution: 3-nitrobenzoic acid and 2-(Heptan-2-ylamino)-2-methylpropanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis and subsequent release of active components. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Heptan-2-ylamino)-2-methylpropyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
2-(Heptan-2-ylamino)-2-methylpropyl 3-aminobenzoate: Reduction product of the nitro compound.
2-(Heptan-2-ylamino)-2-methylpropyl benzoate: Lacks the nitro group.
Uniqueness
2-(Heptan-2-ylamino)-2-methylpropyl 3-nitrobenzoate is unique due to the presence of the nitro group in the meta position, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
74350-54-2 |
|---|---|
Formule moléculaire |
C18H28N2O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[2-(heptan-2-ylamino)-2-methylpropyl] 3-nitrobenzoate |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-7-9-14(2)19-18(3,4)13-24-17(21)15-10-8-11-16(12-15)20(22)23/h8,10-12,14,19H,5-7,9,13H2,1-4H3 |
Clé InChI |
VMWNXXADTRFVNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(C)(C)COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


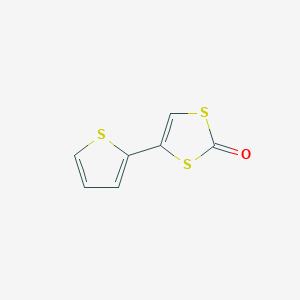



![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
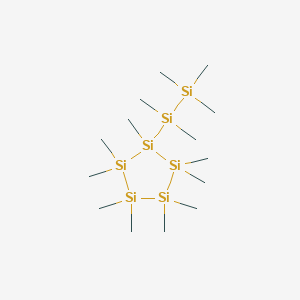


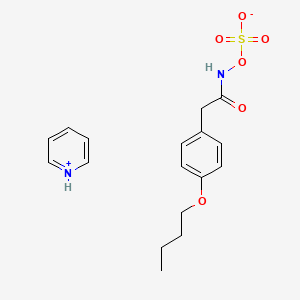
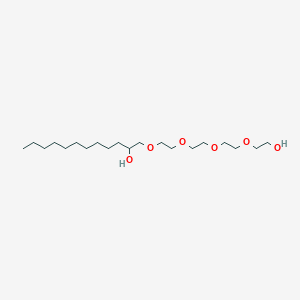
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
